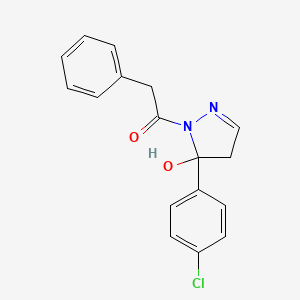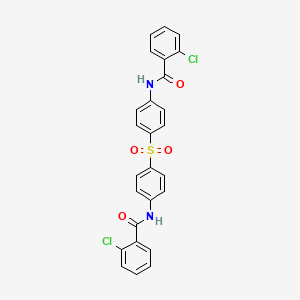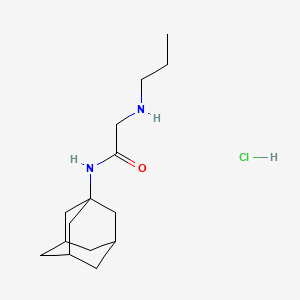![molecular formula C17H17Cl3N2O2 B4935253 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, also known as CCMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has a range of biochemical and physiological effects that have been studied extensively. In addition to its potential anti-cancer properties, 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has been found to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a range of potential applications in different areas of research. However, there are also some limitations to the use of 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. One area of research is in the development of new cancer treatments that target specific enzymes or signaling pathways that are inhibited by 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. Another area of research is in the development of new drugs for the treatment of neurological disorders, based on the neuroprotective effects of 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is a complex process that involves several steps. One of the most commonly used methods for synthesizing 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione is the reaction of 2,4-dichlorobenzoyl chloride with cyclohexylmethylamine to form the intermediate product. This intermediate product is then reacted with 3-chloro-1,2-propanediol to produce 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-21(11-5-3-2-4-6-11)15-14(20)16(23)22(17(15)24)13-8-7-10(18)9-12(13)19/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZPECMBGOYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(cyclohexyl(methyl)amino)-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4935266.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4935273.png)
![3-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4935277.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)